molecular formula C19H13N4O4- B10863989 3-methyl-1-(4-nitrophenyl)-4-(4-oxo-1,4-dihydroquinolin-2-yl)-1H-pyrazol-5-olate

3-methyl-1-(4-nitrophenyl)-4-(4-oxo-1,4-dihydroquinolin-2-yl)-1H-pyrazol-5-olate

Cat. No.: B10863989
M. Wt: 361.3 g/mol
InChI Key: MASYXSBFBHZMSL-UHFFFAOYSA-M
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Description

“3-methyl-1-(4-nitrophenyl)-4-(4-oxo-1,4-dihydroquinolin-2-yl)-1H-pyrazol-5-olate” is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This compound is characterized by its unique structure, which includes a nitrophenyl group, a quinolinyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-methyl-1-(4-nitrophenyl)-4-(4-oxo-1,4-dihydroquinolin-2-yl)-1H-pyrazol-5-olate” typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the nitrophenyl group: This step may involve nitration of an aromatic ring followed by coupling with the pyrazole intermediate.

    Formation of the quinolinyl group: This can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds.

Industrial Production Methods

Industrial production of such complex compounds often requires optimization of reaction conditions to maximize yield and purity. This may involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction environment.

    Temperature and Pressure: Control of temperature and pressure to favor desired reaction pathways.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the nitrogen atoms.

    Reduction: Reduction of the nitro group to an amine is a common reaction.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

    Oxidation products: Carboxylic acids, nitroso derivatives.

    Reduction products: Amines, hydroxylamines.

    Substitution products: Halogenated derivatives, alkylated compounds.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in coordination chemistry.

    Materials Science: Potential use in the development of organic semiconductors.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its unique structure.

    Antimicrobial Activity: Studied for its potential antimicrobial properties.

Medicine

    Drug Development: Exploration as a lead compound for the development of new pharmaceuticals.

    Therapeutic Agents: Potential use in the treatment of diseases due to its bioactive properties.

Industry

    Dye Synthesis: Use in the synthesis of dyes and pigments.

    Polymer Additives: Potential additive in polymer formulations to enhance properties.

Mechanism of Action

The mechanism of action of “3-methyl-1-(4-nitrophenyl)-4-(4-oxo-1,4-dihydroquinolin-2-yl)-1H-pyrazol-5-olate” involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, inhibiting or activating biological pathways. For example, the nitrophenyl group may interact with enzyme active sites, while the quinolinyl group may intercalate with DNA.

Comparison with Similar Compounds

Similar Compounds

  • 3-methyl-1-(4-aminophenyl)-4-(4-oxo-1,4-dihydroquinolin-2-yl)-1H-pyrazol-5-olate
  • 3-methyl-1-(4-chlorophenyl)-4-(4-oxo-1,4-dihydroquinolin-2-yl)-1H-pyrazol-5-olate

Uniqueness

  • Nitrophenyl Group : The presence of the nitrophenyl group distinguishes it from other similar compounds, potentially enhancing its reactivity and biological activity.
  • Quinolinyl Group : The quinolinyl group contributes to its unique electronic properties and potential applications in materials science.

Properties

Molecular Formula

C19H13N4O4-

Molecular Weight

361.3 g/mol

IUPAC Name

2-[5-methyl-2-(4-nitrophenyl)-3-oxo-1H-pyrazol-4-yl]quinolin-4-olate

InChI

InChI=1S/C19H14N4O4/c1-11-18(16-10-17(24)14-4-2-3-5-15(14)20-16)19(25)22(21-11)12-6-8-13(9-7-12)23(26)27/h2-10,21H,1H3,(H,20,24)/p-1

InChI Key

MASYXSBFBHZMSL-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=C(C=C2)[N+](=O)[O-])C3=NC4=CC=CC=C4C(=C3)[O-]

Origin of Product

United States

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